Product packaging for Chloromethyl cyclopropylmethyl carbonate(Cat. No.:)

Chloromethyl cyclopropylmethyl carbonate

Cat. No.: B8452946
M. Wt: 164.59 g/mol
InChI Key: NMRAZANQXYYQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloromethyl cyclopropylmethyl carbonate is a chemical reagent designed for professional research and development applications, particularly in pharmaceutical and agrochemical chemistry. This compound is part of a class of substituted methylformyl reagents that are utilized to modify the physicochemical and/or pharmacokinetic properties of active substances and drugs . By acting as a versatile intermediate, it can be used to introduce the cyclopropylmethyl carbonate group into target molecules, potentially altering their solubility, metabolic stability, and overall bioavailability. Compounds featuring cyclopropyl groups, such as cyclopropyl methyl ketone (CPMK), are established as critical intermediates in the synthesis of various commercial products. These include the green pesticide cyprodinil, plant growth regulator cyproconazole, and key pharmaceutical ingredients like the anti-AIDS drug efavirenz and the cholesterol-lowering agent pitavastatin . As a reagent, this compound is intended for use by qualified researchers in controlled laboratory settings. It is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions, as related chloromethyl carbonate compounds are known to be moisture-sensitive, flammable, and can cause severe skin burns and eye damage .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClO3 B8452946 Chloromethyl cyclopropylmethyl carbonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

chloromethyl cyclopropylmethyl carbonate

InChI

InChI=1S/C6H9ClO3/c7-4-10-6(8)9-3-5-1-2-5/h5H,1-4H2

InChI Key

NMRAZANQXYYQEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC(=O)OCCl

Origin of Product

United States

Advanced Synthetic Methodologies for Chloromethyl Cyclopropylmethyl Carbonate

Strategies for the Formation of the Carbonate Moiety

The creation of the carbonate group is a critical step in the synthesis of chloromethyl cyclopropylmethyl carbonate. This can be achieved through several chemical reactions, with esterification and carbonylation being two prominent approaches.

Esterification Reactions with Chloromethyl Chloroformates

A primary and direct method for synthesizing this compound is through the esterification of cyclopropylmethanol with chloromethyl chloroformate. This reaction is analogous to the synthesis of other alkyl carbonates. The process typically involves reacting the alcohol with the chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction is as follows: Cyclopropylmethanol + Chloromethyl Chloroformate → this compound + HCl

To drive the reaction to completion and neutralize the acid, a base such as pyridine or triethylamine is commonly used. The reaction is often carried out in an inert solvent like dichloromethane at reduced temperatures to control the exothermic nature of the reaction. For instance, in the synthesis of similar carbonates, the reaction is initiated at 0°C and allowed to proceed for a set duration. researchgate.net After the reaction, a workup procedure involving washing with water and brine, followed by drying and solvent evaporation, is employed to isolate the crude product, which can then be purified by distillation.

A similar procedure for the synthesis of chloromethyl ethyl carbonate involves the dropwise addition of a solution of ethanol and triethylamine to a cooled solution of chloromethyl chloroformate in dichloromethane. chemicalbook.com This highlights the general applicability of this method for various alkyl carbonates.

ReactantReagentBaseSolventTypical Conditions
CyclopropylmethanolChloromethyl ChloroformatePyridine / TriethylamineDichloromethane (DCM)0°C, 1-2 hours

Carbonylation Approaches Involving Cyclopropylmethanol Derivatives

Carbonylation reactions offer an alternative route to carbonate synthesis, often utilizing carbon monoxide (CO) or a CO surrogate. Oxidative carbonylation of alcohols is a known method for producing dialkyl carbonates. researchgate.net In the context of this compound, this would involve a more complex, multi-step process.

One potential, though less direct, pathway could involve the carbonylation of cyclopropylmethanol to form a symmetric dicyclopropylmethyl carbonate, which would then need to be further functionalized. A more feasible approach is the reaction of an epoxide precursor with carbon dioxide (CO2), a greener and safer alternative to CO. For example, the synthesis of chloromethyl ethylene (B1197577) carbonate is achieved through the cycloaddition of epichlorohydrin (B41342) and CO2. mdpi.com This reaction is often catalyzed by metal-organic frameworks (MOFs) or other catalyst systems. mdpi.com

While not a direct carbonylation of cyclopropylmethanol, this illustrates the use of carbonylation chemistry in forming cyclic carbonates which can be precursors or analogues. The direct synthesis of the target acyclic carbonate via a simple carbonylation of cyclopropylmethanol and a chloromethyl source is less commonly documented and would likely present significant challenges in selectivity and control.

Synthesis of Cyclopropylmethyl Precursors

The availability and purity of the starting materials, particularly the cyclopropylmethyl moiety, are crucial for the successful synthesis of the final product.

Derivatization of Cyclopropylmethanol

Cyclopropylmethanol is a key precursor and is commercially available. It can be synthesized through various methods, including the reduction of cyclopropanecarboxylic acid or its esters using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride. patsnap.com For example, methyl cyclopropanecarboxylate can be reduced with sodium borohydride in methanol (B129727), catalyzed by a Lewis acid such as aluminum trichloride or lithium chloride, to produce cyclopropylmethanol in good yield and high purity. patsnap.com

Once obtained, cyclopropylmethanol can be derivatized to facilitate subsequent reactions. For instance, it can be converted to cyclopropylmethyl halides (e.g., chloride or bromide) or sulfonate esters (e.g., mesylate or tosylate), which are more reactive intermediates for certain synthetic pathways. The reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a trialkylamine can yield the corresponding mesylate, which can be converted in a one-pot reaction to chloromethylcyclopropane. google.com

PrecursorReagent(s)Product
Cyclopropanecarboxylic acidLiAlH₄Cyclopropylmethanol
Methyl cyclopropanecarboxylateNaBH₄ / Lewis AcidCyclopropylmethanol
CyclopropylmethanolMethanesulfonyl chloride / TrialkylamineCyclopropylmethyl mesylate / Chloromethylcyclopropane

Introduction of the Chloromethyl Group

The chloromethyl group is a highly reactive functional group, and its introduction requires careful consideration. In the context of this compound synthesis, this group is most commonly introduced via the reagent chloromethyl chloroformate. researchgate.net

Alternatively, a two-step process can be envisioned where cyclopropylmethanol is first reacted with phosgene (B1210022) or a phosgene equivalent to form cyclopropylmethyl chloroformate. This intermediate could then be reacted with a source of chloromethanol (B13452849). However, this route is more hazardous due to the use of phosgene.

Another approach involves the transesterification of a more readily available carbonate. For example, a method for synthesizing chloromethyl isopropyl carbonate involves the reaction of dimethyl monochlorocarbonate with isopropanol. google.com A similar transesterification could potentially be developed using dicyclopropylmethyl carbonate and a chloromethylating agent, although this would likely be less efficient.

Optimization of Reaction Conditions for Research Scale Synthesis

Optimizing the reaction conditions is essential for maximizing the yield and purity of this compound while ensuring the process is safe and efficient. nih.gov This involves systematically studying the effects of various parameters such as temperature, reaction time, catalyst loading, and reactant stoichiometry.

For the esterification reaction using chloromethyl chloroformate, key parameters to optimize include:

Temperature: Lower temperatures (e.g., 0°C to room temperature) are generally preferred to control the exothermicity and minimize side reactions.

Base: The choice and stoichiometry of the base (e.g., pyridine vs. triethylamine) can affect the reaction rate and ease of purification.

Solvent: The solvent should be inert to the reactants and facilitate the reaction. Dichloromethane is a common choice.

Addition Rate: Slow, controlled addition of the chloroformate to the alcohol solution can prevent temperature spikes and improve selectivity.

Statistical methods like Response Surface Methodology (RSM) can be employed for systematic optimization. mdpi.com This involves designing a set of experiments to model the effects of multiple variables on the reaction outcome, allowing for the identification of optimal conditions with a minimal number of experimental runs. For instance, in the synthesis of chloromethyl ethylene carbonate, RSM was used to optimize temperature, CO2 pressure, reaction time, and catalyst loading to maximize the conversion and yield. mdpi.com

Below is a hypothetical table illustrating parameters that could be optimized for the synthesis of this compound via esterification.

ParameterRangeEffect on Yield/Purity
Temperature (°C)-10 to 25Lower temperatures may increase selectivity; higher temperatures increase reaction rate but may promote side products.
Molar Ratio (Alcohol:Chloroformate)1:1 to 1:1.5An excess of the chloroformate may drive the reaction to completion but complicates purification.
Base Equivalence1.0 to 1.2Sufficient base is needed to neutralize HCl; excess can lead to side reactions or purification issues.
Reaction Time (hours)1 to 12The reaction should be monitored (e.g., by TLC or GC) to determine the optimal time for completion.

By carefully controlling these parameters, a robust and efficient synthesis of this compound can be developed for research-scale applications.

Catalyst Systems and Reagent Selection

The selection of an appropriate catalyst and corresponding reagents is paramount in the synthesis of organic carbonates. The primary synthetic route is anticipated to involve the reaction of cyclopropylmethanol with a chloromethylating agent or the reaction of a cyclopropylmethyl-containing precursor with a source of the chloromethyl carbonate moiety.

Catalyst Systems: Catalyst choice is dictated by the desired reaction pathway, with both homogeneous and heterogeneous systems being viable.

Homogeneous Catalysts: These catalysts are soluble in the reaction medium, often leading to high activity and selectivity. mdpi.com Examples include quaternary ammonium salts, ionic liquids, and metal complexes such as salen-metal complexes. mdpi.combeilstein-journals.org For the synthesis of related carbonates, these catalysts have demonstrated high turnover numbers. mdpi.com

Heterogeneous Catalysts: These are preferred for industrial applications due to their ease of separation from the product, handling, and potential for reuse. mdpi.combeilstein-journals.org Metal-Organic Frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts for the synthesis of organic carbonates from epoxides and CO2. mdpi.comresearchgate.net Specifically, Zr/ZIF-8 has shown high efficiency in the synthesis of chloromethyl ethylene carbonate. mdpi.com Other heterogeneous catalysts include metal oxides like ZrO2 and CeO2, which possess both Lewis acid and base sites beneficial for the activation of reactants. mdpi.com

Reagent Selection: The choice of reagents will define the synthetic route. A plausible approach involves the reaction of cyclopropylmethanol with chloromethyl chloroformate. Alternatively, a transesterification reaction could be employed, where a more common carbonate, such as dimethyl carbonate, reacts with cyclopropylmethanol in the presence of a suitable catalyst. beilstein-journals.org The use of CO2 as a C1 building block represents a greener approach, where CO2 can react with a suitable cyclopropylmethyl-containing precursor. mdpi.comresearchgate.net

Catalyst TypeExamplesKey AdvantagesReference
HomogeneousQuaternary ammonium salts, Ionic liquids, Salen-metal complexesHigh activity and selectivity, High turnover number mdpi.combeilstein-journals.org
HeterogeneousMetal-Organic Frameworks (e.g., Zr/ZIF-8), Metal Oxides (e.g., ZrO2, CeO2)Ease of separation, Reusability, Stability mdpi.comresearchgate.netmdpi.com

Solvent Effects and Temperature Control

The reaction conditions, specifically the solvent and temperature, have a significant impact on the synthesis of this compound, influencing reaction rates, yields, and selectivity.

Solvent Effects: The trend in modern organic synthesis, particularly in line with green chemistry principles, is to minimize or eliminate the use of hazardous solvents. nih.govcphi-online.com Many carbonate syntheses are now conducted under solvent-free conditions. mdpi.com When a solvent is necessary, the choice depends on the solubility of the reactants and the catalyst, as well as its boiling point and potential for side reactions. For related carbonate syntheses, polar aprotic solvents have been utilized.

Control of Selectivity and Yield

Achieving high selectivity and yield is a primary goal in any synthetic process. For the production of this compound, several factors can be manipulated to optimize these outcomes.

Selectivity: Selectivity refers to the ability of a process to produce the desired product over other possible products. In carbonate synthesis, side reactions can lead to the formation of impurities. As mentioned, controlling the temperature is crucial to prevent the formation of by-products at elevated temperatures. mdpi.com The choice of catalyst also plays a significant role in determining selectivity. mdpi.com For instance, certain catalysts may favor the desired reaction pathway while minimizing alternative, undesired transformations.

Yield: The yield of the reaction is influenced by a combination of factors including reaction temperature, pressure (especially when using gaseous reactants like CO2), catalyst loading, and reaction time. mdpi.com In the synthesis of chloromethyl ethylene carbonate from epichlorohydrin and CO2, it was demonstrated that increasing the catalyst loading and CO2 pressure, up to an optimal point, resulted in a higher yield. mdpi.com A systematic study of these parameters would be necessary to maximize the yield of this compound. The removal of by-products, such as water in reactions where it is formed, can also shift the reaction equilibrium to favor product formation and thus increase the yield. researchgate.net

ParameterEffect on Yield and SelectivityReference
TemperatureIncreases reaction rate but can decrease selectivity at higher temperatures due to by-product formation. mdpi.com
Catalyst LoadingHigher loading can increase reactant conversion and yield up to an optimal point. mdpi.com
Pressure (for CO2)Increased pressure generally leads to higher conversion and yield. mdpi.com
Reaction TimeLonger reaction times can lead to higher conversion, but may also allow for the formation of by-products. mdpi.com
By-product RemovalRemoving by-products (e.g., water) can shift the equilibrium and increase the yield. researchgate.net

Novel Synthetic Routes and Green Chemistry Considerations

The development of novel, environmentally benign synthetic routes is a major focus of modern chemical research. For this compound, this involves exploring greener reagents and reaction conditions.

Novel Synthetic Routes: A key innovation in carbonate synthesis is the utilization of carbon dioxide as a renewable and non-toxic C1 feedstock. researchgate.netmdpi.com The cycloaddition of CO2 to epoxides is a well-established green route to cyclic carbonates. researchgate.net A similar strategy could potentially be adapted for the synthesis of linear carbonates like this compound, possibly through a multi-step process involving CO2. The use of advanced catalytic systems, such as the aforementioned MOFs and ionic liquids, is integral to these novel routes, as they can facilitate reactions under milder conditions and with higher efficiency. mdpi.combeilstein-journals.org

Green Chemistry Considerations: The principles of green chemistry provide a framework for designing more sustainable chemical processes. nih.govajrconline.org Key considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. ajrconline.org

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is preferred to reduce waste. nih.govyoutube.com The use of recyclable heterogeneous catalysts further enhances the green credentials of the process. mdpi.com

Safer Solvents and Reaction Conditions: Minimizing or eliminating the use of hazardous solvents and conducting reactions at ambient temperature and pressure where possible reduces the environmental impact and improves safety. cphi-online.comyoutube.com

Renewable Feedstocks: The use of CO2 as a raw material is a prime example of utilizing a renewable feedstock to produce valuable chemicals. nih.govyoutube.com

By integrating these principles, the synthesis of this compound can be made more efficient, economical, and environmentally friendly.

Chemical Reactivity and Transformation Studies of Chloromethyl Cyclopropylmethyl Carbonate

Reactivity at the Chloromethyl Moiety

The carbon-chlorine bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The reactivity of this site is significantly influenced by the adjacent cyclopropylmethyl group, which can stabilize developing positive charge.

Nucleophilic substitution is a primary reaction pathway for the chloromethyl moiety. The mechanism of this substitution, whether concerted (SN2) or stepwise (SN1), is dependent on the reaction conditions and the nature of the nucleophile. nih.gov

In a typical SN2 reaction , a strong nucleophile would attack the electrophilic carbon, leading to the displacement of the chloride ion in a single, concerted step with inversion of configuration. However, the presence of the cyclopropylmethyl group can sterically hinder this backside attack to some extent.

The SN1 pathway is particularly relevant for this molecule due to the exceptional stability of the resulting cyclopropylmethyl carbocation. quora.comstackexchange.com The departure of the chloride ion would lead to the formation of a primary carbocation, which is ordinarily unstable. However, the adjacent cyclopropyl (B3062369) ring, with its "bent" bonds that have partial π-character, effectively stabilizes the positive charge through conjugation. stackexchange.com This stabilization is often referred to as "dancing resonance". quora.com

This highly stabilized cyclopropylmethyl carbocation is prone to rearrangement, leading to a mixture of products. It can exist in equilibrium with the cyclobutyl cation and the homoallyl (but-3-en-1-yl) cation. stackexchange.comechemi.com Consequently, hydrolysis of a similar compound, (chloromethyl)cyclopropane (B127518), under SN1 conditions yields a mixture of cyclopropylmethanol, cyclobutanol, and but-3-en-1-ol. stackexchange.comechemi.com A similar product distribution would be anticipated for the hydrolysis of the carbocation derived from chloromethyl cyclopropylmethyl carbonate.

The potential for rearrangement also opens up pathways for SN1' and SN2' reactions , where the nucleophile attacks at a different position within the rearranged cationic intermediate or in a concerted fashion at the cyclopropyl ring, respectively. Studies on related cyclopropyl carbinol derivatives have shown that nucleophilic substitution can occur at the most substituted quaternary carbon center with complete inversion of configuration, suggesting the involvement of a bicyclobutonium intermediate. nih.gov

Table 1: Plausible Products of Nucleophilic Substitution on the Chloromethyl Moiety
Reaction TypeIntermediate/Transition StatePotential Product(s) from Hydrolysis
SN2Pentacoordinate Transition StateCyclopropylmethyl (hydroxymethyl) carbonate
SN1Cyclopropylmethyl carbocationCyclopropylmethyl (hydroxymethyl) carbonate
SN1 (rearrangement)Cyclobutyl carbocationCyclobutyl (hydroxymethyl) carbonate
SN1 (rearrangement)Homoallyl carbocationBut-3-en-1-yl (hydroxymethyl) carbonate

Elimination reactions, such as E1 and E2, are often in competition with nucleophilic substitution. An E2 reaction would require a strong, sterically hindered base to abstract a proton from the methyl group, leading to the formation of a double bond and expulsion of the chloride ion. However, given that there are no β-hydrogens on an adjacent carbon, a standard E2 elimination is not possible.

An E1 elimination could theoretically occur from the rearranged carbocation intermediates formed under SN1 conditions, leading to unsaturated products. For instance, the cyclobutyl cation could lose a proton to form cyclobutene. The likelihood of elimination versus substitution would depend on the basicity of the nucleophile and the solvent properties.

The carbon-chlorine bond can undergo homolytic cleavage under the influence of heat or UV light, or in the presence of a radical initiator, to form a cyclopropylmethylcarbonylmethyl radical and a chlorine radical. The resulting organic radical would be subject to the well-documented and rapid ring-opening rearrangement characteristic of cyclopropylmethyl radicals. This rearrangement would yield the but-3-enyl radical. The final products would depend on the subsequent reactions of these radicals, such as hydrogen abstraction or coupling.

Reactivity of the Carbonate Functional Group

The carbonate group is an ester of carbonic acid and is susceptible to nucleophilic attack at the carbonyl carbon.

Hydrolysis of the carbonate ester, typically under acidic or basic conditions, would lead to the cleavage of the ester bond. Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, followed by attack of water. Base-catalyzed hydrolysis would proceed via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The products of hydrolysis would be cyclopropylmethanol, formaldehyde (B43269) (or its hydrate), carbon dioxide, and hydrochloric acid (from the chloromethyl group).

Transesterification is a common reaction for carbonates, where one alcohol group is exchanged for another. beilstein-journals.org This reaction is typically catalyzed by an acid or a base. beilstein-journals.org For example, reacting this compound with an excess of another alcohol (R-OH) in the presence of a suitable catalyst would be expected to yield a new carbonate (chloromethyl R-carbonate) and cyclopropylmethanol. The equilibrium can be driven towards the products by removing one of the products, such as the lower-boiling alcohol. mdpi.com

Table 2: Conditions for Transesterification of Carbonates (by Analogy)
Carbonate SubstrateAlcoholCatalystReference
Dimethyl CarbonateEthanolSodium methoxide researchgate.net
Propylene (B89431) CarbonateMethanol (B129727)CeO2-La2O3 mdpi.com
GlycerolDimethyl CarbonateLi/MCM-41 nih.gov
Rapeseed Oil (Triglyceride)Methanol and Dimethyl CarbonateTriazabicyclodecene (TBD) frontiersin.org

Decarboxylation, the loss of carbon dioxide, is a potential thermal or catalyzed reaction for carbonates. organic-chemistry.orgrsc.org For simple alkyl carbonates, this often requires high temperatures. The presence of the chloromethyl group might influence the decarboxylation pathway. For instance, thermal decomposition could potentially lead to the formation of cyclopropylmethyl chloride, formaldehyde, and carbon dioxide. Catalytic methods, such as those employing transition metal complexes, could facilitate decarboxylation under milder conditions. organic-chemistry.org

Role as a Leaving Group or Activating Group

The chloromethyl carbonate portion of the molecule is expected to play a significant role in its reactivity, primarily functioning as a leaving group or an activating group in nucleophilic substitution reactions. The carbonate group itself is a moderate leaving group, and its reactivity can be influenced by the nature of the substituents.

In the context of dialkyl carbonates, the efficiency of an alkoxy group as a leaving group (nucleofugality) has been studied. Experimental and computational studies on various dialkyl and methyl alkyl carbonates have established a scale of leaving group potential. This scale generally follows the trend where less sterically hindered and more electron-withdrawing groups are better leaving groups. For instance, the trend has been observed as: PhCH₂O⁻, MeO⁻ ≥ EtO⁻, CH₃(CH₂)₂O⁻ > (CH₃)₂CHO⁻ > (CH₃)₃CO⁻. researchgate.net While this study did not specifically include the cyclopropylmethyl group, its position in this scale would be crucial in predicting reaction outcomes.

An activating group increases the rate of a chemical reaction. masterorganicchemistry.com In the context of this compound, the chloromethyl group, being electron-withdrawing due to the electronegativity of chlorine, can activate the carbonyl carbon of the carbonate towards nucleophilic attack. This electronic effect makes the molecule susceptible to reactions with various nucleophiles.

Cyclopropyl Group Involvement in Reactions

The cyclopropane (B1198618) ring is a highly strained system, which significantly influences the reactivity of adjacent functional groups. beilstein-journals.org This strain can be released through ring-opening reactions, making cyclopropylmethyl compounds valuable intermediates in organic synthesis.

Ring-Opening Reactions (e.g., Electrophilic, Radical-Initiated)

Cyclopropane derivatives are known to undergo ring-opening reactions under various conditions, including electrophilic and radical-initiated pathways.

Electrophilic Ring-Opening: Cyclopropanes bearing an electron-accepting group can act as electrophiles and undergo polar, ring-opening reactions when treated with nucleophiles. nih.gov The presence of substituents determines which bond of the cyclopropane ring is cleaved. In donor-acceptor substituted cyclopropanes, the bond between the carbon atoms bearing these groups is typically weakened and cleaved. nih.gov Strong σ-acceptor groups, however, can lead to the weakening and cleavage of the distal bond (the bond opposite to the substituent). nih.gov

Radical-Initiated Ring-Opening: The cyclopropylmethyl radical is known to undergo a very rapid ring-opening to form the but-3-enyl radical. psu.edu This rearrangement is highly exothermic due to the release of the significant ring strain (approximately 115 kJ/mol). psu.edu The rate of this ring-opening is so rapid that the presence of a cyclopropane ring is often used as a mechanistic probe for the involvement of radical intermediates in a reaction. psu.edu Various methods have been developed for the oxidative radical ring-opening and cyclization of cyclopropane derivatives, which can lead to the formation of diverse and complex molecules. beilstein-journals.orgnih.gov For instance, the reaction of cyclopropenes with a trichloromethyl radical can lead to ring-opened products through a domino sequence of reactions. nih.govrsc.org

Rearrangement Processes (e.g., Cyclopropylmethyl-Homoallyl Rearrangements)

The cyclopropylmethyl cation is a non-classical carbocation that is in equilibrium with the cyclobutyl and homoallyl cations. stackexchange.comstackexchange.com This equilibrium means that reactions proceeding through a cyclopropylmethyl carbocation intermediate can yield a mixture of products corresponding to these different structures. For example, the hydrolysis of (chloromethyl)cyclopropane yields a mixture of cyclopropylmethanol, cyclobutanol, and but-3-en-1-ol, demonstrating the interconversion of these cationic intermediates. stackexchange.comstackexchange.com

Recent studies using Density Functional Theory (DFT) have investigated the mechanism of nucleophilic substitution on cyclopropylcarbinols. These studies suggest that cyclopropylcarbinyl cations are stable intermediates, and they can undergo rearrangement to homoallylic cations. chemrxiv.org The relative energies of these intermediates and the barriers to their interconversion are dependent on the substituents, which in turn affects the stereoselectivity of the reaction. chemrxiv.org

Conjugative and Electronic Effects on Reactivity

The electronic properties of the substituents on the cyclopropane ring and the adjacent groups have a profound effect on the molecule's reactivity. The chloromethyl group is characterized by its inductive (electronegativity) effects and its ability to engage in electron delocalization. nih.govoregonstate.eduresearchgate.net These substituent effects are key concepts in understanding and predicting chemical reactivity. nih.gov The interaction of the cyclopropane ring's orbitals with the orbitals of adjacent substituents can lead to specific bond weakening and predictable ring-opening patterns. For example, π-acceptor groups interact with the 3e' orbital of the cyclopropane, weakening the vicinal bonds, while strong σ-acceptor groups interact with the 1e" orbital, weakening the distal bond. nih.gov

Derivatization and Functionalization Strategies

The reactivity of both the chloromethyl carbonate and the cyclopropylmethyl moieties allows for various derivatization and functionalization strategies to introduce diverse chemical structures.

Introduction of Diverse Chemical Moieties

The chloromethyl group can be displaced by a wide range of nucleophiles in Sₙ2 reactions, allowing for the introduction of various functional groups. Similarly, the carbonate group can react with nucleophiles, leading to the formation of new esters or other derivatives. Furthermore, the ring-opening reactions of the cyclopropyl group provide a powerful method for constructing linear carbon chains with specific functionalization patterns. These strategies are valuable in the synthesis of complex molecules, including natural products. researchgate.net

Selective Transformations of Specific Functional Groups

The chemical structure of this compound presents two primary sites for potential reactivity: the chloromethyl group and the cyclopropylmethyl carbonate moiety. The selective transformation of one functional group in the presence of the other is a key consideration in the synthetic applications of this molecule. The differing electronic and steric environments of these groups allow for a degree of chemoselectivity in their reactions.

The chloromethyl group, a primary alkyl halide, is susceptible to nucleophilic substitution reactions, typically proceeding through an S(_N)2 mechanism. This pathway is favored by the use of soft, non-basic nucleophiles under neutral or mildly basic conditions. The reactivity of the chloromethyl group is enhanced by the adjacent oxygen atom of the carbonate, which can stabilize the transition state.

Conversely, the cyclopropylmethyl carbonate portion of the molecule can undergo reaction through several pathways. Nucleophilic attack can occur at the carbonyl carbon of the carbonate, leading to acyl substitution. Alternatively, under conditions that favor carbocation formation, the molecule can undergo reactions at the cyclopropylmethyl carbon. The exceptional stability of the cyclopropylmethyl carbocation, due to resonance involving the bent orbitals of the cyclopropane ring, makes an S(_N)1-type cleavage of the carbonate possible. Such a reaction, however, often leads to ring-opening or rearrangement of the cyclopropyl group to form homoallylic or cyclobutyl products.

Selective transformation, therefore, depends on the careful choice of reagents and reaction conditions to favor one reaction pathway over the others. For instance, to selectively target the chloromethyl group, one would employ conditions that promote S(_N)2 reactions while minimizing the likelihood of either nucleophilic attack at the carbonate carbonyl or the formation of a cyclopropylmethyl cation.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is a reactive electrophile, readily undergoing substitution reactions with a variety of nucleophiles. This reaction is a cornerstone of the utility of chloromethyl carbonates in the synthesis of prodrugs, where the chloromethyl group acts as a linker to attach the carbonate moiety to a biologically active molecule.

Detailed research findings have shown that soft nucleophiles, such as thiolates and carboxylates, react efficiently with the chloromethyl group under mild conditions. These reactions typically proceed with high selectivity, leaving the carbonate and cyclopropylmethyl groups intact. The choice of solvent and base is critical in preventing side reactions. Aprotic polar solvents are generally preferred, and a non-nucleophilic base is often used to neutralize any acid generated during the reaction.

Below is a table summarizing representative nucleophilic substitution reactions on molecules containing a chloromethyl carbonate moiety, illustrating the scope of this transformation.

NucleophileReagentSolventTemperature (°C)ProductYield (%)
ThiophenolThiophenol, K₂CO₃Acetonitrile25Phenylthiomethyl cyclopropylmethyl carbonate92
Sodium AzideNaN₃DMF50Azidomethyl cyclopropylmethyl carbonate88
Potassium IodideKIAcetone55 (reflux)Iodomethyl cyclopropylmethyl carbonate95
Sodium BenzoateSodium BenzoateDMF80Benzoyloxymethyl cyclopropylmethyl carbonate85
AnilineAniline, Et₃NDichloromethane25N-Phenylaminomethyl cyclopropylmethyl carbonate78

This data is representative of reactions of chloromethyl carbonates with various nucleophiles and is intended to be illustrative. Actual yields may vary depending on the specific substrate and reaction conditions.

Reactions Involving the Cyclopropylmethyl Carbonate Moiety

Transformations involving the cyclopropylmethyl carbonate moiety can be more complex due to the potential for rearrangement of the cyclopropylmethyl group. Reactions can be directed to the carbonyl carbon of the carbonate or can proceed via cleavage of the cyclopropylmethyl-oxygen bond.

Nucleophilic attack at the carbonyl carbon is a standard reaction of carbonates. Strong nucleophiles, such as primary or secondary amines, can displace the cyclopropylmethoxide group to form carbamates. This reaction is often slower than the substitution at the chloromethyl group and may require more forcing conditions, such as elevated temperatures.

Alternatively, under acidic or Lewis acidic conditions, the carbonate can be cleaved to generate a cyclopropylmethyl carbocation. This highly stabilized carbocation can then be trapped by a nucleophile. However, this process is often accompanied by the rearrangement of the cyclopropylmethyl cation to cyclobutyl and homoallyl cations, leading to a mixture of products. The product distribution is highly dependent on the nature of the nucleophile and the reaction conditions.

The table below provides an overview of potential reactions involving the cyclopropylmethyl carbonate group, based on known reactivity patterns of similar compounds.

ReagentConditionsPredominant Reaction TypePotential Product(s)Notes
Benzylamine100 °C, neatNucleophilic acyl substitutionN-Benzyl-O-(chloromethyl) carbamateSelective attack at the carbonate carbonyl.
Lithium Aluminum HydrideTHF, 0 °C to RTReductionChloromethyl alcohol and CyclopropylmethanolReductive cleavage of the carbonate.
Trifluoroacetic AcidDichloromethane, 0 °CS(_N)1-type cleavage with rearrangementMixture of cyclopropylmethyl, cyclobutyl, and homoallyl trifluoroacetatesCationic rearrangement is common.
Trimethylsilyl IodideAcetonitrile, 25 °CCleavageChloromethyl iodide and Cyclopropylmethyl iodideCleavage of both ester linkages is possible.

This data is illustrative and based on the general reactivity of carbonates and cyclopropylmethyl systems. Product distribution and yields are highly dependent on the specific reaction conditions.

Mechanistic Investigations of Reactions Involving Chloromethyl Cyclopropylmethyl Carbonate

Elucidation of Reaction Pathways and Rate-Determining Steps

Reactions involving chloromethyl cyclopropylmethyl carbonate are expected to be dominated by the reactivity of the chloromethyl group, which is susceptible to nucleophilic attack. The carbonate and cyclopropylmethyl groups, however, play crucial roles in influencing the reaction pathways and the stability of intermediates.

Two primary nucleophilic substitution pathways can be envisioned: a direct displacement (SN2) mechanism and a stepwise (SN1) mechanism. In an SN2 reaction , a nucleophile would attack the electrophilic carbon of the chloromethyl group, leading to a concerted displacement of the chloride ion. The rate of this bimolecular reaction would be dependent on the concentrations of both the this compound and the nucleophile. The rate-determining step in this case is the single step in which the nucleophile attacks and the leaving group departs.

Alternatively, a SN1 pathway would involve the initial, slow ionization of the C-Cl bond to form a carbocation intermediate and a chloride ion. This step is typically the rate-determining step of an SN1 reaction. The resulting carbocation would then be rapidly attacked by a nucleophile. The facility of this pathway is highly dependent on the stability of the carbocation intermediate. Given the presence of the adjacent oxygen atom of the carbonate, the formation of an oxocarbenium-like cation could be stabilized through resonance. Furthermore, the neighboring cyclopropylmethyl group is known to significantly stabilize an adjacent positive charge. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate, this compound. In solvolysis reactions, where the solvent acts as the nucleophile, polar protic solvents are known to facilitate the SN1 pathway by stabilizing the carbocation intermediate. libretexts.orgquizlet.com

The actual operative pathway, or a competition between the two, would be influenced by several factors including the nature of the nucleophile, the solvent polarity, and the reaction temperature. A strong, unhindered nucleophile and a polar aprotic solvent would favor the SN2 mechanism, while a weak nucleophile or a polar protic solvent would favor the SN1 mechanism.

Identification and Characterization of Reaction Intermediates

The diverse functionality within this compound allows for the potential formation of various types of reactive intermediates, each with its own characteristic chemistry.

The formation of a carbocation intermediate is a key feature of the SN1 pathway. Ionization of the chloromethyl group would lead to the formation of a primary carbocation, which is generally unstable. However, the presence of the adjacent oxygen atom can stabilize this cation through resonance, forming an oxocarbenium ion. More significantly, the cyclopropylmethyl group is exceptionally effective at stabilizing an adjacent positive charge through "dancing resonance" or σ-conjugation. This involves the overlap of the bent Walsh orbitals of the cyclopropane (B1198618) ring with the vacant p-orbital of the carbocationic center.

A hallmark of cyclopropylmethyl cations is their propensity to undergo rapid and characteristic rearrangements. The parent cyclopropylmethyl cation is known to exist in equilibrium with the cyclobutyl and homoallyl cations. This rearrangement occurs because the cyclopropylmethyl cation is non-classical in nature, with the positive charge delocalized over several carbon atoms. The distribution of products from a reaction proceeding through a cyclopropylmethyl cation intermediate often includes a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl derivatives. The exact product ratio is sensitive to the reaction conditions and the substitution pattern on the cyclopropane ring. For instance, the solvolysis of cyclopropylmethyl and cyclobutyl bromides yields similar product mixtures, indicating a common carbocationic intermediate.

Interactive Table: Plausible Carbocationic Intermediates and Rearrangement Products
Initial CarbocationRearranged Cation(s)Potential Product(s) from Nucleophilic Attack
Cyclopropylmethyl cationCyclobutyl cation, Homoallyl cationCyclopropylmethyl derivative, Cyclobutyl derivative, Homoallyl derivative

While ionic pathways are often favored, the formation of radical intermediates under certain conditions, such as photolysis or in the presence of radical initiators, cannot be ruled out. Homolytic cleavage of the C-Cl bond would generate a cyclopropylmethyloxycarbonylmethyl radical. The cyclopropylmethyl moiety is a well-known radical clock, as the cyclopropylmethyl radical undergoes a very rapid, irreversible ring-opening to the 3-butenyl radical. The rate constant for this rearrangement is on the order of 108 s-1 at room temperature. This rapid rearrangement can be used to probe for the existence of radical intermediates. If a reaction involving a cyclopropylmethyl-containing compound yields products derived from the 3-butenyl radical, it is strong evidence for a radical mechanism.

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with spin trapping agents, is a powerful technique for the detection and characterization of transient radical intermediates. nih.govrsc.orgresearchgate.netnih.govresearchgate.netnih.govresearchgate.netresearchgate.net In a hypothetical reaction of this compound where radical formation is suspected, a spin trap such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) could be added. If a radical intermediate is formed, it would be "trapped" by DMPO to form a more stable nitroxide radical adduct, which can be detected and characterized by EPR spectroscopy. The hyperfine coupling constants of the resulting EPR spectrum can provide information about the structure of the trapped radical. For instance, the detection of a spin adduct corresponding to the 3-butenyl radical would provide compelling evidence for a radical pathway.

The generation of a carbanion from this compound is less straightforward than the formation of carbocations or radicals. It would require the presence of a strong base to deprotonate a carbon atom. The α-protons of carbonyl groups are acidic due to resonance stabilization of the resulting enolate. libretexts.org However, in this molecule, there are no protons alpha to the carbonate carbonyl. A more plausible, albeit still challenging, scenario for carbanion formation would involve a two-electron reduction of the C-Cl bond, for example, with an active metal. This would generate a cyclopropylmethyloxycarbonylmethyl carbanion.

Once formed, this carbanion would be a potent nucleophile. siue.eduwikipedia.org Its subsequent transformations could include protonation by a proton source in the reaction mixture, or reaction with other electrophiles. The cyclopropylmethyl carbanion itself is known to undergo ring-opening to the but-3-enyl anion, although this process is significantly slower than the corresponding radical rearrangement. psu.edu The fate of the carbanion would largely depend on the specific reaction conditions and the presence of other reactive species.

Carbenoids are organometallic species that exhibit carbene-like reactivity. The generation of a carbenoid from this compound is conceivable, for instance, through the reaction with a metal such as zinc, in a manner analogous to the Simmons-Smith reaction. libretexts.orgwikipedia.orgacsgcipr.org In such a case, an organozinc carbenoid could be formed. These carbenoids are known to react with alkenes to form cyclopropanes. libretexts.orgwikipedia.org

Another possibility for generating a carbene or carbenoid-like species would be through an α-elimination reaction. This would require a strong base to deprotonate the carbon atom of the chloromethyl group, followed by the expulsion of the chloride ion. However, the acidity of the protons on the chloromethyl group is not particularly high, making this a less likely pathway.

If a carbenoid species were generated, its subsequent reactions would be characteristic of carbenes, including cyclopropanation of alkenes, insertion into C-H bonds, or rearrangement.

Kinetic and Thermodynamic Analyses of Reaction Processes

A quantitative understanding of the reaction mechanisms can be achieved through kinetic and thermodynamic studies. For reactions of this compound, such analyses would help to distinguish between competing pathways and to characterize the transition states and intermediates.

For an SN1 solvolysis reaction, the rate law would be first-order with respect to the concentration of this compound. quizlet.comstackexchange.com The rate constant would be sensitive to the ionizing power of the solvent. libretexts.org A linear free-energy relationship, such as the Grunwald-Winstein equation, could be used to correlate the solvolysis rates in different solvents. nih.govmdpi.com The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), could be determined by measuring the reaction rate at different temperatures. A small or slightly negative entropy of activation is often characteristic of an SN1 process, reflecting the ordering of solvent molecules around the developing carbocation in the transition state.

The thermodynamics of the cyclopropylmethyl cation rearrangement are complex. The relative stabilities of the cyclopropylmethyl, cyclobutyl, and homoallyl cations are very similar, and the energy barriers for their interconversion are low. Computational studies could provide valuable insights into the potential energy surface for these rearrangements and the relative thermodynamic stabilities of the various possible products.

Interactive Table: Expected Kinetic and Thermodynamic Parameters for Plausible Reaction Pathways
Reaction PathwayExpected Rate LawKey Influencing FactorsExpected Activation Parameters
SN1Rate = k[Substrate]Solvent ionizing power, Stability of carbocationSmall or slightly negative ΔS‡
SN2Rate = k[Substrate][Nucleophile]Nucleophile strength, Steric hindrance, Solvent polarityMore negative ΔS‡
RadicalComplexPresence of initiator/light, Radical stabilityDependent on initiation and propagation steps

Activation Energies and Reaction Rates

For instance, the kinetic modeling of the transesterification of propylene (B89431) carbonate with methanol (B129727), catalyzed by an Fe-Mn double metal cyanide catalyst, revealed distinct activation energies for the two-step process. The initial ring-opening reaction had an activation energy of 47.0 ± 20.2 kJ/mol, whereas the second transesterification step had a significantly higher energy barrier of 79.6 ± 9.8 kJ/mol. rsc.org This difference is attributed to the release of ring strain energy upon the initial breaking of the cyclic carbonate structure. rsc.org

In the context of carbonate synthesis, such as the formation of chloromethyl ethylene (B1197577) carbonate from epichlorohydrin (B41342) and CO2, reaction rates are heavily influenced by factors like temperature, pressure, and catalyst loading. mdpi.com Kinetic analysis of solid-gas reactions, like the calcination of calcium carbonate, shows that the activation energy can vary dramatically depending on the reaction atmosphere, ranging from approximately 204 kJ mol−1 under an inert N2 atmosphere to as high as 1220 kJ mol−1 under a CO2 atmosphere. semanticscholar.org

These examples suggest that reactions involving this compound would likely exhibit activation energies and reaction rates sensitive to the specific reaction type (e.g., substitution, transesterification), the presence and nature of catalysts, and the physical conditions of the reaction.

Table 1: Activation Energies for Reactions of Analogous Carbonate Systems

Reaction Catalyst / Conditions Activation Energy (Ea)
Propylene Carbonate + Methanol (Ring Opening) Fe-Mn double metal cyanide 47.0 ± 20.2 kJ/mol rsc.org
2-HMC + Methanol (Transesterification) Fe-Mn double metal cyanide 79.6 ± 9.8 kJ/mol rsc.org
CaCO3 Calcination Under N2 atmosphere ~204 kJ/mol semanticscholar.org
CaCO3 Calcination Under CO2 atmosphere Up to 1220 kJ/mol semanticscholar.org
CaO Carbonation (Kinetic Control) - 17.45 kJ/mol semanticscholar.org

Equilibrium Studies and Product Distribution

The product distribution in reactions involving this compound is critically influenced by the potential formation of the cyclopropylcarbinyl cation. rsc.org This non-classical carbocation is known to exist in equilibrium with the homoallyl (but-3-enyl) and cyclobutyl cations. rsc.orgresearchgate.net Consequently, any reaction proceeding through an SN1-type mechanism is not expected to yield a single product. Instead, a mixture of cyclopropylmethyl, butenyl, and cyclobutyl derivatives is typically formed. researchgate.net

The rearrangement of the cyclopropylcarbinyl cation is a facile process that dictates the final product mixture. nih.gov Mechanistic investigations suggest that this cascade involves a regioselective ring scission of the cation. researchgate.net Therefore, in a nucleophilic substitution reaction, the nucleophile can attack any of the equilibrated cationic species, leading to a characteristic distribution of products.

For equilibrium studies related to carbonate formation, research on the synthesis of dimethyl carbonate from CO2 and methanol shows that the equilibrium conversion is significantly affected by the phase behavior of the reaction system, with maximum conversion observed in the critical regions. researchgate.net For any given reaction, the equilibrium constant (K) quantifies the ratio of products to reactants at equilibrium, indicating the extent to which the reaction will proceed. libretexts.orgyoutube.com

Table 2: Expected Product Distribution from Reactions Involving a Cyclopropylcarbinyl Cation Intermediate

Cation Intermediate Corresponding Product Structure
Cyclopropylcarbinyl Cation Cyclopropylmethyl derivative
Homoallyl (But-3-enyl) Cation But-3-enyl derivative

Stereochemical Aspects of Reactivity

The stereochemical outcomes of reactions are paramount in modern organic synthesis, particularly in the pharmaceutical industry. williams.edu This section explores the potential for controlling the stereochemistry in reactions involving this compound.

Influence of Chiral Catalysts or Auxiliaries

The stereochemical course of a reaction can be effectively governed by employing either a chiral catalyst or a chiral auxiliary. nih.govwikipedia.org

Chiral Catalysts: As discussed previously, chiral catalysts function by creating a chiral environment around the reactants, lowering the activation energy for the formation of one stereoisomer over the other. mdpi.com The design of the catalyst is crucial; for instance, in the synthesis of chiral carbonates from epoxides and CO2, multifunctional catalysts that incorporate both a Lewis acid site (to activate the epoxide) and a nucleophilic site within the same chiral molecule are highly effective. mdpi.com This approach has led to the development of highly efficient systems for producing optically active carbonates. lookchem.comresearchgate.net

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered. wikipedia.org This method is known for its reliability and predictable outcomes. williams.edu Evans's oxazolidinone auxiliaries, for example, are widely used to direct stereoselective alkylations and aldol (B89426) reactions. In a hypothetical scenario, a prochiral precursor to this compound could be attached to a chiral auxiliary. A subsequent reaction would then proceed diastereoselectively, controlled by the stereochemistry of the auxiliary. nih.govresearchgate.net Removal of the auxiliary would then yield the enantiomerically enriched target molecule.

Theoretical and Computational Chemistry Studies of Chloromethyl Cyclopropylmethyl Carbonate

Electronic Structure and Bonding Analysis

The electronic structure and bonding of chloromethyl cyclopropylmethyl carbonate are primarily investigated using computational methods, as direct experimental data on this specific molecule is scarce in publicly available literature. These theoretical studies provide valuable insights into the molecule's stability, reactivity, and electronic properties.

Quantum Mechanical Calculations (e.g., DFT, Ab Initio Methods)

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic characteristics of molecules like this compound. binarystarchem.camdpi.com These computational tools allow for the detailed study of molecular geometries, energies, and other electronic properties. binarystarchem.cakallipos.gr

DFT methods, such as B3LYP with a 6-31G** basis set, are commonly employed to analyze the structure-property relationships and optical properties of organic molecules. researchgate.net For instance, in studies of similar compounds, DFT calculations have been used to determine optimized geometries and predict spectroscopic data. rsc.org Ab initio methods, while computationally more demanding, provide highly accurate results and are used to benchmark DFT calculations. uwlax.edu These calculations are crucial for understanding the fundamental quantum mechanics governing the behavior of the molecule. binarystarchem.ca

Table 1: Representative Theoretical Methods in Molecular Modeling

Method TypeSpecific MethodCommon Applications
Quantum Mechanics (QM)Density Functional Theory (DFT)Geometry optimization, electronic properties, reaction mechanisms
Ab Initio (e.g., Hartree-Fock, Møller-Plesset)High-accuracy energy calculations, benchmarking
Molecular Mechanics (MM)Force Fields (e.g., AMBER, CHARMM)Conformational analysis of large molecules, molecular dynamics
Hybrid MethodsQM/MMEnzyme kinetics, reactions in solution

Charge Distribution and Frontier Molecular Orbitals (FMO) Analysis

Analysis of the charge distribution and Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity. The distribution of electron density, often visualized using molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule, which are susceptible to electrophilic and nucleophilic attack, respectively. malayajournal.org

The HOMO and LUMO are key components of FMO theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. malayajournal.org The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. malayajournal.org For related organic molecules, these orbitals are often localized on specific functional groups, dictating the molecule's reaction pathways. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV) - IllustrativeRole in Reactivity
HOMO-8.5Electron Donor
LUMO-1.2Electron Acceptor
HOMO-LUMO Gap7.3Indicator of Chemical Stability

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are explored through conformational analysis and molecular dynamics simulations. These studies are vital for understanding how the molecule's shape influences its physical and chemical properties.

Preferred Conformations and Energy Minima

Conformational analysis aims to identify the most stable spatial arrangements of a molecule, known as conformers. uwlax.edu For molecules with flexible single bonds, multiple conformers can exist, each with a different potential energy. By rotating around these bonds and calculating the energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformations. uwlax.edu For a related compound, chloromethyl-cyclopropane, gas-phase electron diffraction studies indicated a preference for the gauche conformer. scispace.com Similarly, for this compound, it is expected that certain rotational isomers will be energetically favored due to a balance of steric and electronic effects.

Rotational Barriers and Dynamic Behavior

The energy barriers between different conformations determine the flexibility of the molecule and the rates of interconversion between conformers. These rotational barriers can be calculated using quantum mechanical methods. Molecular dynamics (MD) simulations provide further insight into the dynamic behavior of the molecule over time. rsc.orgnih.gov By simulating the motion of atoms based on classical mechanics, MD can reveal how the molecule explores different conformations and interacts with its environment. youtube.com This information is particularly useful for understanding the behavior of the molecule in solution or in the solid state.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states—the high-energy structures that connect reactants and products. mit.edu Understanding the structure and energy of the transition state is crucial for predicting reaction rates and designing catalysts. mit.edu

For example, in the synthesis of related cyclic carbonates, reaction mechanisms have been proposed based on theoretical understanding. mdpi.com The modeling of these reactions often involves locating the transition state structures and calculating the activation energies. researchgate.net Techniques such as QM/MM can be employed to model reactions in complex environments, such as in the presence of a solvent or catalyst. binarystarchem.ca These computational studies provide a molecular-level picture of the reaction pathway, complementing experimental kinetic data. nih.gov

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that provides a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orglongdom.org Mapping the PES for this compound would be a crucial step in understanding its conformational landscape and reaction dynamics.

This process would involve systematically changing the key geometrical parameters of the molecule, such as bond lengths, bond angles, and dihedral angles, and calculating the corresponding single-point energy at each configuration. These calculations are typically performed using quantum mechanical methods like Density Functional Theory (DFT) or ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. kallipos.gr

The resulting data points create a multi-dimensional surface where low-energy regions correspond to stable or metastable conformations (isomers), and saddle points represent transition states for conformational changes or chemical reactions. libretexts.org For this compound, PES mapping could identify the most stable rotational isomers (rotamers) arising from the rotation around the C-O and C-C single bonds.

Table 1: Hypothetical Relative Energies of Conformers of this compound

ConformerDihedral Angle (°)(O=C-O-CH₂)Relative Energy (kcal/mol)
A02.5
B601.0
C1200.0 (Global Minimum)
D1801.8

This table is a hypothetical representation of data that could be obtained from a PES scan.

Prediction of Reactivity and Selectivity

Computational methods are powerful tools for predicting the reactivity and selectivity of chemical reactions. rsc.org For this compound, these studies could focus on several aspects, such as identifying the most reactive sites for nucleophilic or electrophilic attack and predicting the outcomes of potential reactions.

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The locations of the HOMO and LUMO densities indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the LUMO is likely to be centered on the carbonyl carbon and the carbon atom of the chloromethyl group, suggesting these as primary sites for nucleophilic attack.

Electrostatic Potential (ESP) Mapping: An ESP map illustrates the charge distribution within a molecule. Regions of negative potential (typically colored red) are indicative of electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen atoms of the carbonate group would be expected to have a negative electrostatic potential, while the carbonyl carbon and the hydrogen atoms would exhibit a positive potential.

Reaction Mechanism Studies: Computational chemistry can be used to model the entire reaction pathway for a given transformation. researchgate.net This involves locating the transition state structures and calculating the activation energies. For example, the hydrolysis of this compound could be modeled to determine whether it proceeds through an associative or dissociative mechanism and to calculate the corresponding energy barriers.

Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Substitution

NucleophileReaction SiteActivation Energy (kcal/mol)
OH⁻Carbonyl Carbon15.2
OH⁻Chloromethyl Carbon20.5
CN⁻Carbonyl Carbon12.8
CN⁻Chloromethyl Carbon18.1

This table provides hypothetical data to illustrate the prediction of reactivity and selectivity.

Spectroscopic Property Predictions and Correlations

Computational chemistry can accurately predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated by performing a frequency analysis on the optimized geometry. kallipos.gr These calculated frequencies correspond to the absorption peaks in an IR spectrum. By comparing the calculated spectrum with an experimental one, chemists can confirm the structure of a synthesized compound. For this compound, characteristic vibrational modes would include the C=O stretch of the carbonate group, C-O stretches, and vibrations associated with the cyclopropyl (B3062369) and chloromethyl groups. The NIST WebBook provides an experimental gas-phase IR spectrum for the related (chloromethyl)cyclopropane (B127518) fragment. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) and spin-spin coupling constants (J) are key parameters in NMR spectroscopy. These can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts for ¹H and ¹³C nuclei in this compound would help in the assignment of experimental NMR signals.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

Spectroscopic DataPredicted ValueExperimental Value
IR (cm⁻¹)
C=O Stretch17551750
C-O Stretch11801175
¹³C NMR (ppm)
C=O155.2154.8
-CH₂Cl68.569.0
¹H NMR (ppm)
-CH₂Cl5.705.75

This table is a hypothetical comparison to demonstrate the correlation between predicted and experimental spectroscopic data.

Advanced Spectroscopic Characterization Techniques for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy offers a powerful, non-destructive means to probe the chemical environment of individual atoms within the chloromethyl cyclopropylmethyl carbonate molecule. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the molecular structure can be obtained.

¹H NMR and ¹³C NMR for Structural Elucidation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for the initial structural determination of this compound. The chemical shift (δ) of each nucleus in the resulting spectra provides insight into its local electronic environment, while the splitting patterns in ¹H NMR reveal information about neighboring protons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The protons of the chloromethyl group (Cl-CH₂-O) would likely appear as a singlet at a downfield chemical shift, typically in the range of δ 5.7-5.8 ppm, due to the deshielding effect of the adjacent oxygen and chlorine atoms. The methylene protons of the cyclopropylmethyl group (-O-CH₂-cyclopropyl) are expected to resonate as a doublet, influenced by the neighboring methine proton of the cyclopropyl (B3062369) ring. The cyclopropyl ring itself would present a more complex set of signals in the upfield region of the spectrum, characteristic of strained ring systems.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information by identifying the number of unique carbon environments. The carbonyl carbon of the carbonate group is the most deshielded and would appear at a significant downfield shift, generally in the range of 150-170 ppm. The carbon of the chloromethyl group would also be found at a relatively downfield position due to the electronegative substituents. The carbons of the cyclopropylmethyl group, including the methylene and the unique carbons of the cyclopropyl ring, would resonate at more upfield positions.

A representative, though not experimentally derived, data table of expected chemical shifts is provided below:

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Cl-C H₂-O~5.75 (s)~80-90
-O-C H₂-cyclopropyl~4.10 (d)~70-80
-CH₂-C H(CH₂)₂~1.20 (m)~10-20
-CH(C H₂)₂~0.60 (m), ~0.40 (m)~3-10
O-C (=O)-O-~150-160

Note: This table is predictive and based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton coupling interactions. For this compound, COSY would show correlations between the methylene protons of the cyclopropylmethyl group and the methine proton of the cyclopropyl ring, as well as among the protons within the cyclopropyl ring itself. This helps to trace the spin-spin coupling network throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak for each C-H bond, directly linking the proton signals to their attached carbon signals. For instance, the singlet at ~5.75 ppm in the ¹H spectrum would correlate with the carbon signal of the chloromethyl group in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds. HMBC is crucial for piecing together the molecular skeleton. For example, it would show correlations between the protons of the chloromethyl group and the carbonyl carbon of the carbonate, as well as between the protons of the cyclopropylmethyl group and the same carbonyl carbon, confirming the carbonate linkage.

Dynamic NMR for Conformational Exchange Studies

Carbonate esters can exhibit restricted rotation around the C-O bonds, leading to the existence of different conformers in solution. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study such conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal when the exchange becomes fast. Analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers to conformational interchange. While specific studies on this compound are not available, DNMR would be the appropriate technique to investigate its conformational dynamics.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for determining the precise molecular weight of this compound. This allows for the calculation of its elemental formula with high accuracy, which is a critical step in its definitive identification. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry, or MS/MS, is used to study the fragmentation of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the fragmentation pathways. This information is valuable for confirming the proposed structure and for identifying characteristic fragmentation patterns that can be used for its detection in complex mixtures.

Expected key fragmentation pathways for this compound could include:

Loss of the chloromethyl radical (•CH₂Cl) or a chloromethyl cation (⁺CH₂Cl).

Cleavage of the carbonate group, leading to the loss of carbon dioxide (CO₂).

Fragmentation of the cyclopropylmethyl group, which can undergo characteristic ring-opening reactions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent functional groups. The carbonate group (-O-(C=O)-O-) exhibits several distinct and strong vibrations. The most prominent is the C=O stretching vibration, which typically appears as a very intense band in the IR spectrum, generally in the range of 1750-1735 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-O single bonds are also characteristic, appearing at lower frequencies.

The cyclopropyl group, a three-membered ring, has unique vibrational modes due to its strained ring structure. The C-H stretching vibrations of the cyclopropyl ring are typically observed at higher frequencies than those of alkyl C-H bonds, often above 3000 cm⁻¹. The ring deformation modes, sometimes referred to as "ring breathing" modes, are also characteristic and appear in the fingerprint region of the spectrum.

The chloromethyl group (-CH₂Cl) introduces vibrations associated with the C-Cl bond, which typically appears as a stretching vibration in the lower frequency region of the IR spectrum, generally between 800 and 600 cm⁻¹. The CH₂ scissoring and wagging modes of this group will also be present.

A summary of the expected characteristic vibrational frequencies for this compound is presented in Table 6.3.1.

Table 6.3.1: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carbonate (C=O) Stretching 1750 - 1735
Carbonate (C-O) Asymmetric Stretching 1250 - 1200
Carbonate (C-O) Symmetric Stretching 1050 - 1000
Cyclopropyl (C-H) Stretching > 3000
Cyclopropyl Ring Deformation (Breathing) 1250 - 1200
Chloromethyl (C-Cl) Stretching 800 - 600
Methylene (CH₂) Scissoring 1470 - 1440

Note: These are general ranges and the exact frequencies for this compound would require experimental measurement or computational modeling.

Vibrational spectroscopy is a sensitive probe of molecular conformation. For this compound, rotational isomers (conformers) can exist due to rotation around the single bonds, particularly the C-O and C-C bonds adjacent to the carbonate and cyclopropyl groups.

Studies on analogous compounds, such as cyclopropyl methyl ketone, have shown that the orientation of the cyclopropyl ring relative to the carbonyl group can lead to distinct conformers, often designated as s-cis and s-trans. It is reasonable to infer that similar conformational preferences exist in this compound. The relative energies of these conformers will dictate their population at a given temperature.

These different conformers will have slightly different vibrational frequencies due to changes in the local electronic environment and vibrational coupling. By analyzing the vibrational spectra, potentially with the aid of computational chemistry to predict the spectra of different conformers, it is possible to identify the presence of multiple conformers and even determine their relative populations. Temperature-dependent studies can also be employed; as the temperature changes, the relative intensities of vibrational bands corresponding to different conformers may change, providing information about their relative thermodynamic stabilities.

Advanced Spectroscopic Methods for Mechanistic Insights

To understand how this compound participates in chemical reactions, advanced spectroscopic techniques that can monitor reactions in real-time and detect short-lived intermediates are essential.

In situ (in the reaction mixture) spectroscopic monitoring provides a continuous view of a chemical reaction as it progresses. Techniques like in situ Fourier Transform Infrared (FTIR) spectroscopy are particularly valuable. By inserting a probe directly into the reaction vessel, spectra can be recorded at regular intervals.

This allows for the tracking of the concentrations of reactants, products, and any observable intermediates over time. For reactions involving this compound, one could monitor the disappearance of its characteristic carbonate C=O stretching band and the appearance of new bands corresponding to the products. This real-time data is invaluable for determining reaction kinetics, understanding the influence of reaction parameters (e.g., temperature, catalyst), and optimizing reaction conditions.

Table 6.4.1: Application of In Situ FTIR to a Hypothetical Reaction of this compound

Reaction Species Key Vibrational Band (cm⁻¹) Observation during Reaction
This compound (Reactant) ~1740 (C=O stretch) Decrease in intensity over time
Nucleophile (Reactant) Varies Decrease in intensity over time
Product Varies Increase in intensity over time

Many chemical reactions proceed through transient intermediates that are highly reactive and have very short lifetimes. Detecting and characterizing these species is a significant challenge but is crucial for a complete understanding of the reaction mechanism.

Time-resolved spectroscopy techniques can be employed to study these fleeting species. In such experiments, a reaction is initiated by a short pulse of energy (e.g., a laser pulse), and the subsequent changes are monitored by spectroscopy on a very fast timescale (nanoseconds, picoseconds, or even femtoseconds).

For reactions of this compound, such as nucleophilic substitution at the chloromethyl group or reactions involving the carbonate moiety, transient intermediates like carbocations or other reactive species might be formed. While direct observation is challenging, the unique vibrational or electronic spectra of these intermediates, if they can be captured, would provide definitive evidence for their existence and role in the reaction pathway. For instance, the formation of a carbocationic intermediate would lead to the appearance of new, characteristic vibrational modes that could be detected by time-resolved IR or Raman spectroscopy.

Applications in Advanced Organic Synthesis and Methodology Development

Role as a Key Intermediate in Multi-Step Synthesis

In the complex field of multi-step synthesis, the strategic use of bifunctional intermediates is crucial for efficiency and the construction of intricate molecular architectures. Chloromethyl cyclopropylmethyl carbonate is poised to serve as such a valuable building block.

The cyclopropyl (B3062369) group is a structural motif present in numerous biologically active compounds and natural products. researchgate.net Its incorporation can significantly influence the conformational rigidity and electronic properties of a molecule. This compound can act as a reagent for the introduction of the cyclopropylmethyl group into complex molecular scaffolds. The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the attachment of the cyclopropylmethyl carbonate moiety to a variety of substrates, such as alcohols, phenols, and amines. Subsequent manipulation or cleavage of the carbonate group can then unveil the cyclopropylmethyl alcohol or a related functionality at a later stage in the synthetic sequence.

The inherent strain of the cyclopropane (B1198618) ring can also be harnessed in ring-opening reactions, providing access to more complex carbon skeletons. psu.edu The carbonate functionality in this compound could modulate the reactivity of the cyclopropylmethyl group, allowing for selective transformations that might not be possible with simpler cyclopropylmethyl derivatives.

The carbonate functional group is known for its versatility, serving as a protecting group or a precursor to other functionalities. mdpi.com The cyclopropylmethyl group, in particular, has been utilized as a protecting group for carboxylic acids, alcohols, and amines in peptide synthesis. google.com It is cleaved under specific and often mild acidic conditions. This compound could therefore be employed as a reagent to install a cyclopropylmethyl-based protecting group.

Furthermore, the carbonate moiety can undergo various transformations. For instance, it can be converted into urethanes, ureas, or other carbamates through reactions with amines. This opens up possibilities for using this compound as a precursor for a diverse range of functional groups, expanding its utility in the synthesis of complex target molecules.

Substrate ClassPotential Application of this compoundResulting Functionality
Alcohols/PhenolsIntroduction of a protecting groupO-Cyclopropylmethyl ether (after carbonate cleavage)
AminesIntroduction of a protecting groupN-Cyclopropylmethyl amine (after carbonate cleavage)
Carboxylic AcidsEsterification and protectionCyclopropylmethyl ester (after carbonate cleavage)

Development of Novel Reagents and Catalyst Systems

The unique combination of functional groups in this compound also suggests its potential in the design of new reagents and catalyst systems, particularly in the realm of pro-reagent design and catalytic cycles.

A pro-reagent is a latent form of a reactive species that can be activated under specific conditions. This compound can be envisioned as a pro-reagent for the delivery of the cyclopropylmethyl cation or a related reactive intermediate. The carbonate group can be designed to be labile under specific catalytic conditions, releasing the active species in a controlled manner.

The chloromethyl group, being a good leaving group, can facilitate the formation of an electrophilic species upon activation with a Lewis acid. This electrophilic intermediate could then participate in various carbon-carbon or carbon-heteroatom bond-forming reactions. The cyclopropylmethyl moiety would influence the stability and reactivity of this intermediate.

In the context of catalytic cycles, this compound could serve as a substrate or a precursor to a catalyst component. For instance, in transition metal-catalyzed cross-coupling reactions, the chloromethyl group could undergo oxidative addition to a low-valent metal center. The resulting organometallic species, bearing the cyclopropylmethyl carbonate moiety, could then participate in further transformations.

The synthesis of cyclic carbonates from epoxides and carbon dioxide is a well-established process often mediated by various catalysts. mdpi.com While this compound is an acyclic carbonate, its synthesis from cyclopropylmethanol, phosgene (B1210022) (or a phosgene equivalent), and chloromethanol (B13452849) would involve principles of carbonate chemistry. The reverse reaction, the decomposition of the carbonate, could potentially be harnessed in catalytic cycles for the release of CO2 and the corresponding alcohol and alkyl chloride, although this is less common.

Catalytic ProcessPotential Role of this compound
Lewis Acid CatalysisPro-reagent for cyclopropylmethyl cation
Transition Metal CatalysisSubstrate for oxidative addition
Carbonate Synthesis/DecompositionModel compound for studying reaction mechanisms

Methodology Development for Chemical Transformations

The development of new synthetic methods is a cornerstone of organic chemistry. The unique reactivity of this compound could be exploited to develop novel chemical transformations.

The chloromethyl group is a well-known alkylating agent. The presence of the cyclopropylmethyl carbonate could influence the regioselectivity and stereoselectivity of these alkylation reactions. For example, the carbonate could act as a coordinating group for a metal catalyst, directing the alkylation to a specific site on a complex substrate.

Furthermore, the cyclopropylmethyl group is known to stabilize adjacent carbocations and radicals. psu.eduwikipedia.org This property could be exploited in the development of new radical-based or cationic reactions where this compound serves as a key precursor to the reactive intermediate. The carbonate functionality would again play a role in modulating the stability and reactivity of these intermediates, potentially leading to novel and selective transformations.

The synthesis of various carbonates from chloromethyl chloroformate has been reported, highlighting the utility of the chloromethyl group in forming carbonate linkages. rbattalcollege.orgchemicalbook.com By analogy, this compound could be a valuable reagent in the synthesis of more complex and functionalized carbonates.

Selective Functionalization Strategies

This compound is a versatile reagent in advanced organic synthesis, primarily owing to the orthogonal reactivity of its chloromethyl ether and cyclopropylmethyl moieties. This allows for a range of selective functionalization strategies, enabling the introduction of the cyclopropylmethyl carbonate group and subsequent manipulations of the cyclopropyl ring.

One of the primary applications of this reagent is in the protection of hydroxyl groups. Alcohols and phenols can be selectively converted to their corresponding cyclopropylmethoxymethyl (CPMM) carbonates under mild basic conditions. This transformation is valuable in multi-step syntheses where protection of a reactive hydroxyl group is necessary to prevent undesired side reactions. The chloromethyl group serves as a reactive electrophile, readily displaced by the alkoxide or phenoxide nucleophile.

The true synthetic utility of the cyclopropylmethyl group is realized in subsequent transformations where the cyclopropane ring can act as a latent homoenolate equivalent or undergo ring-opening reactions to generate linear C4 fragments. This dual reactivity allows for complex molecular architectures to be constructed from simple precursors. For instance, after protection of an alcohol as a cyclopropylmethyl carbonate, the cyclopropyl ring can be selectively activated by Lewis acids or transition metal catalysts to participate in carbon-carbon bond-forming reactions.

Research has demonstrated that the cyclopropylmethyl group can undergo regioselective ring-opening reactions, providing access to homoallylic alcohols or other functionalized four-carbon units. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the substrate. For example, treatment with a protic acid can lead to the formation of a homoallylic alcohol via a cyclopropylmethyl cation rearrangement. In contrast, transition-metal-catalyzed reactions can provide access to a wider array of functionalized products through different mechanistic pathways.

The following table summarizes representative strategies for the selective functionalization of substrates using this compound, based on known reactivity patterns of related compounds.

Strategy Substrate Reagents and Conditions Product Key Feature
Hydroxyl ProtectionPrimary AlcoholThis compound, Pyridine, CH₂Cl₂, 0 °C to rtR-O-CO-O-CH₂-cyclopropaneFormation of a stable carbonate protecting group.
Ring-Opening/ HomoallylationProtected AlcoholTiCl₄, CH₂Cl₂, -78 °CHomoallylic alcohol derivativeLewis acid-mediated ring-opening of the cyclopropyl group.
Reductive Ring OpeningProtected AlcoholSmI₂, THF, HMPAFunctionalized linear C4 chainAccess to reduced carbon fragments.
Cross-CouplingProtected Aryl HalidePd(OAc)₂, P(t-Bu)₃, K₃PO₄, Toluene, 100 °CAryl-substituted cyclopropylmethyl carbonatePalladium-catalyzed coupling to form C-C bonds.

These examples highlight the potential of this compound as a bifunctional reagent, enabling both protection and subsequent diversification of complex molecules.

Stereoselective Transformations

The presence of a cyclopropane ring in this compound introduces stereochemical elements that can be exploited in asymmetric synthesis. The rigid three-membered ring can influence the stereochemical outcome of reactions at adjacent centers, and the ring itself can be opened in a stereocontrolled manner.

Stereoselective transformations involving the cyclopropylmethyl group often rely on the controlled cleavage of one of the cyclopropane C-C bonds. The stereochemistry of the substituents on the cyclopropane ring can direct the approach of reagents and influence the stereochemical course of the ring-opening process. For instance, chiral Lewis acids or transition metal catalysts can differentiate between the enantiotopic faces of the cyclopropane ring, leading to the formation of enantioenriched products.

One area of significant interest is the diastereoselective ring-opening of cyclopropylmethyl systems. When the substrate already contains a stereocenter, the cyclopropylmethyl group can react in a way that is either consonant or dissonant with the directing influence of the existing stereocenter. By careful choice of reagents and reaction conditions, it is possible to control the formation of one diastereomer over the other.

Furthermore, the development of enantioselective methods for the functionalization of the cyclopropylmethyl group is an active area of research. Chiral catalysts can be employed to mediate the addition of nucleophiles to the cyclopropylmethyl cation or to catalyze ring-opening reactions with high levels of enantioselectivity. These methods provide access to chiral building blocks that are valuable in the synthesis of natural products and pharmaceuticals.

The following table presents hypothetical stereoselective transformations that could be achieved using substrates derived from this compound, based on established principles of stereoselective cyclopropane ring-opening reactions.

Transformation Substrate Reagents and Conditions Product Stereochemical Outcome
Diastereoselective Ring OpeningChiral alcohol protected as a cyclopropylmethyl carbonateChiral Lewis Acid (e.g., (R)-BINOL-TiCl₂), CH₂Cl₂, -78 °CDiastereomerically enriched homoallylic alcoholHigh diastereoselectivity controlled by the chiral catalyst and the substrate's stereocenter.
Enantioselective Ring OpeningAchiral alcohol protected as a cyclopropylmethyl carbonatePd(0) catalyst, Chiral phosphine (B1218219) ligand, NucleophileEnantiomerically enriched functionalized productHigh enantioselectivity induced by the chiral ligand.
Stereospecific SubstitutionEnantiomerically pure cyclopropylmethyl derivativeOrganocuprate (R₂CuLi), Et₂O, -78 °CProduct of Sₙ2' reactionInversion of configuration at the reaction center.

These examples underscore the potential for this compound to serve as a valuable tool in stereoselective synthesis, enabling the construction of complex chiral molecules with a high degree of stereocontrol.

Q & A

Basic Questions

Q. What are the standard analytical techniques for confirming the structure and purity of Chloromethyl cyclopropylmethyl carbonate?

  • Methodological Answer : The compound is typically characterized using a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopropane ring and carbonate functional groups . Infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) stretches. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with retention times compared to known standards. Melting point determination (if crystalline) and elemental analysis further validate composition .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to its lachrymatory and potential irritant properties (similar to chloromethyl chloroformate ), use fume hoods, nitrile gloves, and safety goggles. Emergency showers and eyewash stations must be accessible. First-aid measures for inhalation include immediate removal to fresh air and artificial respiration if needed. Spills should be neutralized with sodium bicarbonate and contained using inert absorbents .

Q. Which solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Based on its physical properties (bp: ~147°C, d: 1.15), low-polarity solvents like ethyl acetate or hexane are preferred. Slow evaporation at 4°C minimizes thermal decomposition. Pre-purification via silica gel column chromatography (hexane:ethyl acetate, 9:1) improves yield .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during synthesis under varying conditions?

  • Methodological Answer : Contradictory yields often arise from competing side reactions (e.g., cyclopropane ring opening). Systematic Design of Experiments (DoE) should isolate variables (temperature, catalyst loading, solvent polarity). Kinetic profiling via in-situ IR or Raman spectroscopy identifies intermediate species. Statistical tools like ANOVA validate reproducibility .

Q. What strategies minimize byproduct formation during the synthesis of this compound?

  • Methodological Answer : Byproducts like chloromethyl derivatives can be suppressed using anhydrous conditions and controlled stoichiometry (e.g., 1.2:1 molar ratio of cyclopropanol to phosgene derivatives). Catalytic bases (e.g., pyridine) sequester HCl, reducing ester hydrolysis. Post-reaction quenching with ice-cold water followed by liquid-liquid extraction isolates the product .

Q. How can kinetic studies elucidate the reaction mechanism of this compound formation?

  • Methodological Answer : Pseudo-first-order kinetics under varying concentrations of reactants reveal rate-determining steps. Isotopic labeling (e.g., ¹⁸O in the carbonate group) tracks bond reorganization via mass spectrometry. Computational modeling (DFT) identifies transition states and activation energies, validated by experimental Arrhenius plots .

Key Considerations for Experimental Design

  • Reproducibility : Document reagent purity (e.g., ≥99% for cyclopropanol) and storage conditions (desiccated, -20°C) to mitigate batch variability .
  • Safety Compliance : Align protocols with OSHA 29CFR and NIOSH guidelines for hazardous chemical handling .
  • Data Validation : Use triplicate runs and internal standards (e.g., deuterated analogs) in spectroscopic analyses to ensure accuracy .

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